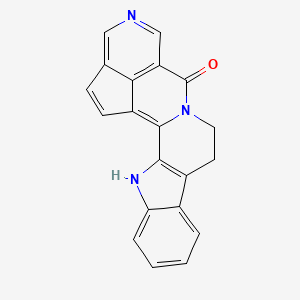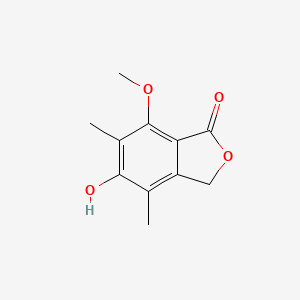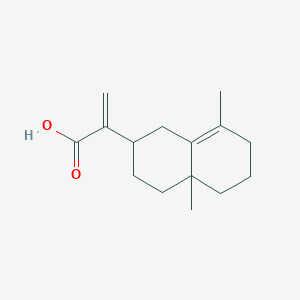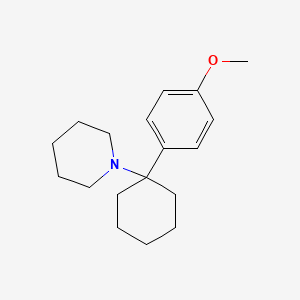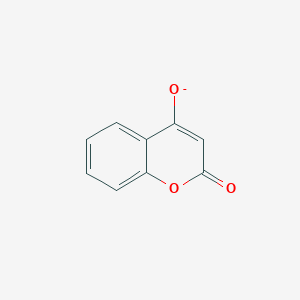
dTDP-6-deoxy-beta-L-talose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DTDP-6-deoxy-beta-L-talose is a dTDP-6-deoxy-L-talose in which the anomeric centre of the pyranose fragment has beta-configuration. It is a conjugate acid of a dTDP-6-deoxy-beta-L-talose(2-).
Aplicaciones Científicas De Investigación
Biosynthesis and Bacterial Polysaccharides
dTDP-6-deoxy-beta-L-talose plays a significant role in the biosynthesis of bacterial polysaccharides. Nakano et al. (2000) identified its presence in the serotype c-specific polysaccharide antigen of Actinobacillus actinomycetemcomitans, highlighting its role in bacterial cell wall components. This study was pivotal in discovering the genes responsible for dTDP-6-deoxy-beta-L-talose biosynthesis, which had not been identified in other bacteria before (Nakano et al., 2000).
Karki et al. (2010) further explored the biosynthetic genes from Kitasatospora kifunensis, revealing the genetic diversity within the dTDP-6-deoxy-beta-L-talose biosynthetic pathway. This research provides an example of the enzyme's role in producing this unique sugar nucleotide (Karki et al., 2010).
Dental Plaque Formation Studies
In the context of dental plaque formation, Tylenda et al. (1979) examined Actinomyces viscosus strains, focusing on the role of deoxyhexoses like 6-deoxy-l-talose in cell surface phenomena. This research established the stereochemical configuration of these deoxyhexoses, contributing to our understanding of their role in bacterial cell walls (Tylenda et al., 1979).
Enzyme Characterization
Yoo et al. (2011) characterized dTDP-L-rhamnose (dTDP-Rha)-synthesizing dTDP-6-deoxy-L-lyxo-4-hexulose reductase and dTDP-Rha 4-epimerase from Burkholderia thailandensis. This study provides insights into the enzymatic activities interconverting between dTDP-Rha and dTDP-6-deoxy-beta-L-talose, highlighting the potential for biotechnological applications (Yoo et al., 2011).
Propiedades
Fórmula molecular |
C16H26N2O15P2 |
|---|---|
Peso molecular |
548.33 g/mol |
Nombre IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,11+,12+,13+,15+/m0/s1 |
Clave InChI |
ZOSQFDVXNQFKBY-ONRKHWABSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



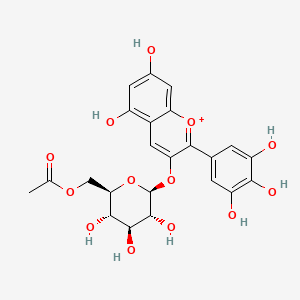
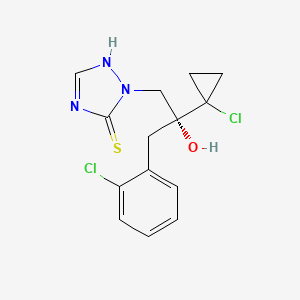
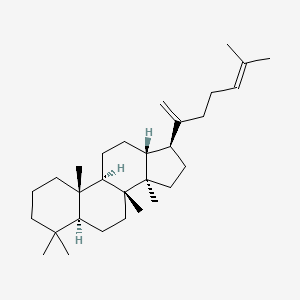

![(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine](/img/structure/B1255140.png)
![5-chlorospiro[indole-3,2'-[1,3]oxathiolan]-2(1H)-one](/img/structure/B1255145.png)

